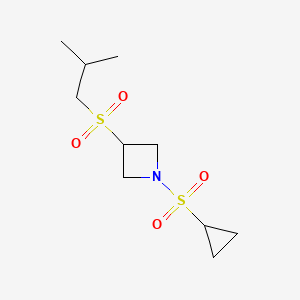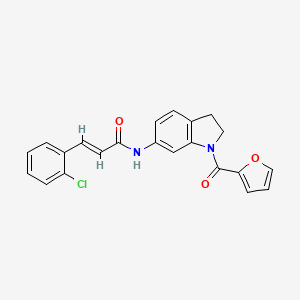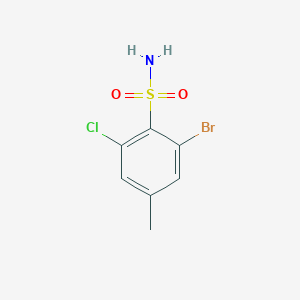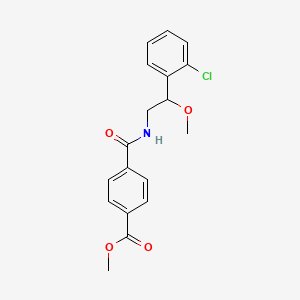![molecular formula C7H11BrO B2708178 4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane CAS No. 2138423-39-7](/img/structure/B2708178.png)
4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane is a chemical compound with the CAS Number: 2305254-69-5 and a molecular weight of 177.04 . It has a linear formula of C6H9BRO .
Synthesis Analysis
Bicyclo[2.1.1]hexanes are valuable saturated bicyclic structures incorporated in newly developed bio-active compounds . An efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules has been disclosed . This strategy is based on the use of photochemistry to access new building blocks via [2+2] cycloaddition .Molecular Structure Analysis
The Inchi Code for 4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane is 1S/C6H9BrO/c7-3-6-1-5(2-6)8-4-6/h5H,1-4H2 .Chemical Reactions Analysis
The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Scientific Research Applications
The 1-Norbornene Skeleton by Carbene Rearrangement
Research has demonstrated the synthesis of 4-Bromo-1-(dibromomethyl)bicyclo[2.1.1]hexane, highlighting its importance in the generation of reactive intermediates for the creation of the 1-norbornene skeleton. This process involves carbene rearrangement and showcases the compound's role in facilitating complex chemical transformations (Sascha Dorok, B. Ziemer, & G. Szeimies, 2002).
Generation and Interception of 1-Oxa-2, 3-Cyclohexadiene and 1,2,4-Cyclohexatriene
Further research into cycloadducts of tricyclo[4.1.0.02-7]-hepta-3, 4-diene with styrene and 1,3-butadiene has shown the ability to rearrange into cyclohepta- triene derivatives. This study provides insights into the generation of l-Oxa-3,4-cyclohexadiene and l-Oxa-2,3-cyclohexadiene from related oxabicyclo compounds, demonstrating the versatility of these molecules in synthetic organic chemistry (M. Christl & M. Braun, 1989).
Conformation and Charge Distribution of Bicyclic β‐Lactams
The study on the structures of various 7-oxo-1-azabicyclo and its derivatives, including the analysis of their conformations and charge distributions using ab initio methods, provides valuable information on the structural trends related to β-lactamase inhibitor capability. This research can potentially impact the development of new antibiotics (B. Fernández, Luís Carballiera, & M. A. Ríos, 1992).
The Synthesis of Sulfoxides
The oxidation of sulfide with the bromine complex of 1, 4-Diazabicyclo(2, 2, 2) octane to synthesize sulfoxides demonstrates an innovative use of bromine complexes in the selective oxidation of sulfides. This method could have significant applications in both organic synthesis and industrial chemistry (S. Ōae, Y. Ohnishi, S. Kozuka, & W. Tagaki, 1966).
Pseudo-Sugars Synthesis
Research into the synthesis of six isomers of 5-hydroxymethyl-1,2,3,4-cyclohexanetetrol (pseudo-hexopyranose) from exo-2-substituted endo-3-acetoxy-endo-5-acetoxymethyl-7-oxabicyclo[2.2.1]heptane compounds opens new pathways in the creation of complex sugar analogues for potential use in medicinal chemistry and drug design (S. Ogawa et al., 1980).
Future Directions
Bicyclo[2.1.1]hexanes are playing an increasingly important role, while being still underexplored from a synthetic accessibility point of view . There is a need for new synthetic routes, implementation of new methodologies, and new exit vectorization . Hence, future directions could involve exploring new atom and exit-vector arrangements for [2.1.1] scaffolds .
Properties
IUPAC Name |
4-(bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO/c1-6-2-7(3-6,4-8)5-9-6/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTNRIMCLYAMHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(CO2)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138423-39-7 |
Source


|
| Record name | 4-(bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2708095.png)
![2-((5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2708097.png)


![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B2708103.png)
![[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2708104.png)

![2-[Rac-(1r,4r)-4-aminocyclohexyl]pyrimidin-4-ol dihydrochloride, trans](/img/structure/B2708106.png)


![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-morpholinopropyl)oxalamide](/img/structure/B2708113.png)
![5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/no-structure.png)

![N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2708118.png)
